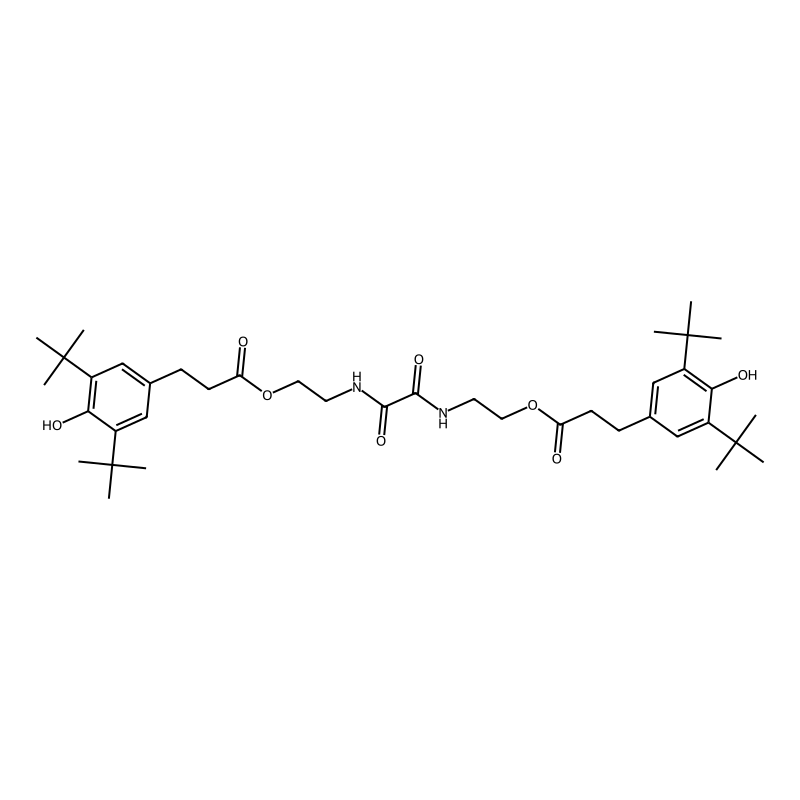Naugard XL-1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Naugard XL-1, a white to off-white powder, is a versatile chemical compound commonly used in scientific research due to its unique properties []. It combines two essential functionalities:
Antioxidant
Naugard XL-1 possesses antioxidant properties, meaning it can scavenge free radicals and prevent their damaging effects on molecules []. Free radicals are highly reactive molecules with unpaired electrons, and their uncontrolled presence can contribute to various biological processes, including oxidative stress and diseases []. By neutralizing free radicals, Naugard XL-1 offers potential benefits in research areas like:
- Cellular and molecular biology: Studying cellular processes, including antioxidant defense mechanisms and the role of oxidative stress in various diseases.
- Drug discovery and development: Investigating the potential of Naugard XL-1 or similar compounds as therapeutic agents in diseases associated with oxidative stress.
Metal Deactivator
Naugard XL-1's additional function as a metal deactivator makes it particularly valuable in research involving:
- Polymer chemistry and materials science: It effectively binds and deactivates residual metallic ions present in polymers, often introduced during processing through catalysts, pigments, or fillers []. These metal ions can negatively impact the stability and performance of polymers by accelerating degradation. Naugard XL-1 helps researchers study and develop improved polymer materials with enhanced stability and desired properties.
- Biochemistry and enzyme research: Metal ions are crucial for various biological processes and enzymatic reactions. Naugard XL-1's ability to chelate specific metal ions allows researchers to control and manipulate these processes for research purposes [].
Naugard XL-1 is a chemical compound primarily recognized for its role as an antioxidant and metal deactivator. With the molecular formula and a molecular weight of 696.9 g/mol, it appears as a white to off-white powder . This compound is particularly valued in polymer applications, where it helps to prevent oxidative degradation and stabilizes materials against the harmful effects of metal ions that can catalyze oxidation reactions .
- Antioxidant Activity: It scavenges free radicals, thereby preventing oxidative damage to polymers and other materials. This reaction is crucial in maintaining the integrity of various formulations, especially under thermal stress .
- Metal Deactivation: The compound can complex with transition metal ions, reducing their reactivity and preventing them from catalyzing oxidation processes. This is particularly important in systems where residual metallic catalysts or pigments are present, which may otherwise lead to premature degradation of the material .
The synthesis of Naugard XL-1 typically involves multi-step organic reactions that integrate various chemical precursors. While specific proprietary methods may be employed by manufacturers, the general approach includes:
- Formation of Intermediate Compounds: Initial synthesis steps often involve creating key intermediates that will later react to form Naugard XL-1.
- Final Coupling Reactions: These intermediates are then coupled through specific reactions that yield the final product, ensuring that the antioxidant and metal deactivating properties are retained throughout the synthesis .
Naugard XL-1 has a wide range of applications, particularly in the polymer industry:
- Polymer Stabilization: It is extensively used in polyolefins and polystyrenics to enhance thermal stability and prolong service life.
- Rubber Processing: The compound is utilized in rubber formulations to prevent degradation during processing and end-use.
- Coatings and Adhesives: Naugard XL-1 improves the durability of coatings and adhesives by protecting them from oxidative damage .
Interaction studies involving Naugard XL-1 focus on its efficacy as both an antioxidant and metal deactivator. Research indicates that its ability to complex with metal ions significantly enhances its performance in preventing oxidative degradation in various polymer systems. Additionally, studies have shown that when combined with other antioxidants, Naugard XL-1 can exhibit synergistic effects, further improving stability and longevity of materials .
Several compounds exhibit similar properties to Naugard XL-1, particularly in their roles as antioxidants or metal deactivators. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Naugard 445 | C30H50N2O4 | Primarily used as a stabilizer for polyolefins; effective against heat aging. |
| Irganox 1010 | C27H46O3 | A widely used hindered phenolic antioxidant; provides excellent thermal stability. |
| Tinuvin 770 | C20H25N3O5 | A UV stabilizer that also offers antioxidant properties; commonly used in plastics. |
Uniqueness of Naugard XL-1: What sets Naugard XL-1 apart is its dual functionality as both an antioxidant and a metal deactivator within a single compound. This unique combination allows for enhanced protection against oxidative degradation while simultaneously mitigating the risks posed by metallic impurities in various formulations .
Physical Description
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 20 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 21 of 41 companies with hazard statement code(s):;
H412 (71.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (28.57%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Other CAS
Wikipedia
General Manufacturing Information
Synthetic rubber manufacturing
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








